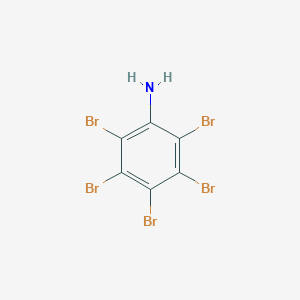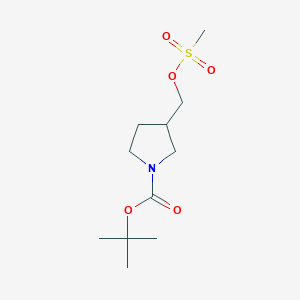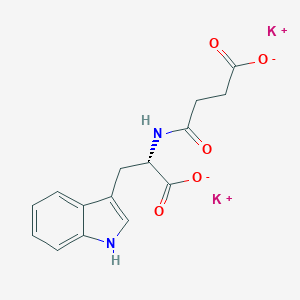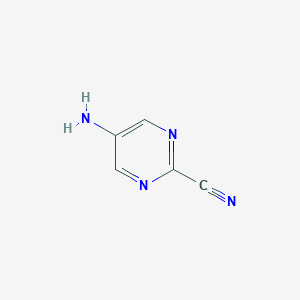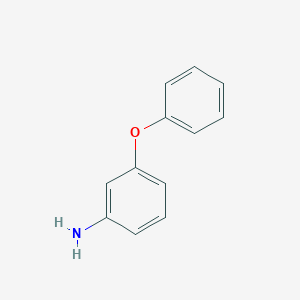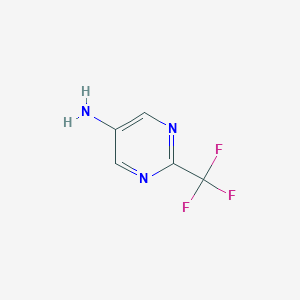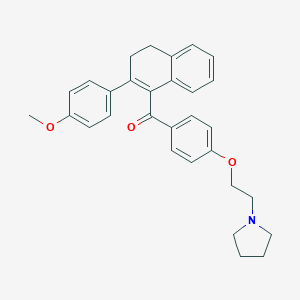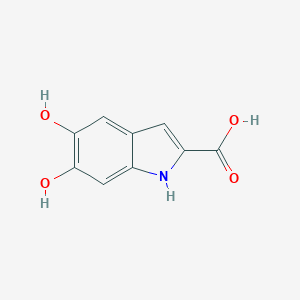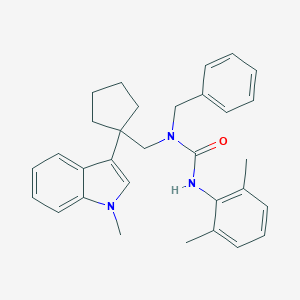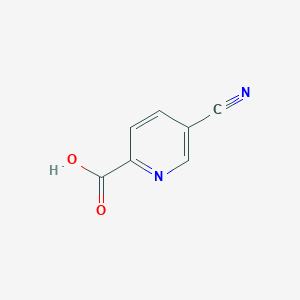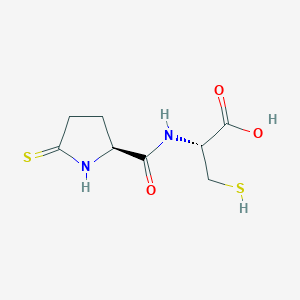
N-(5-Thioxo-L-prolyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Thioxo-L-prolyl)-L-cysteine, also known as TPEN, is a chelating agent that is widely used in scientific research. It is a small molecule that can selectively bind to divalent metal ions, such as zinc, copper, and cadmium, and remove them from biological systems. TPEN has been used in a variety of applications, including cell culture, biochemistry, and pharmacology.
作用机制
N-(5-Thioxo-L-prolyl)-L-cysteine binds to divalent metal ions through its thioxo and carboxylate groups. The binding of N-(5-Thioxo-L-prolyl)-L-cysteine to metal ions results in the formation of stable complexes that can be removed from biological systems. N-(5-Thioxo-L-prolyl)-L-cysteine has a high affinity for zinc ions, with a dissociation constant (Kd) of approximately 10^-16 M, making it a highly selective chelator for this metal ion.
生化和生理效应
N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to have a variety of biochemical and physiological effects in biological systems. It has been shown to inhibit metalloproteases, which are enzymes that require metal ions for their activity. It has also been shown to inhibit the activity of zinc-dependent transcription factors, such as metal response element-binding transcription factor 1 (MTF-1), which regulates the expression of genes involved in metal homeostasis. N-(5-Thioxo-L-prolyl)-L-cysteine has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.
实验室实验的优点和局限性
N-(5-Thioxo-L-prolyl)-L-cysteine has several advantages for lab experiments. It is a highly selective chelator for divalent metal ions, making it useful for studying the role of these metal ions in biological systems. It is also a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular metal ion concentrations. However, N-(5-Thioxo-L-prolyl)-L-cysteine has several limitations for lab experiments. It can bind to other metal ions besides zinc, such as copper and cadmium, which can complicate data interpretation. N-(5-Thioxo-L-prolyl)-L-cysteine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N-(5-Thioxo-L-prolyl)-L-cysteine in scientific research. One direction is the development of N-(5-Thioxo-L-prolyl)-L-cysteine derivatives that have improved selectivity for specific metal ions. Another direction is the use of N-(5-Thioxo-L-prolyl)-L-cysteine in combination with other chelators to study the roles of multiple metal ions in biological systems. Additionally, N-(5-Thioxo-L-prolyl)-L-cysteine could be used in combination with other drugs to enhance their efficacy in cancer therapy. Overall, N-(5-Thioxo-L-prolyl)-L-cysteine has the potential to be a valuable tool for studying the role of divalent metal ions in biological systems.
合成方法
N-(5-Thioxo-L-prolyl)-L-cysteine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and chemoenzymatic synthesis. The most common method involves the reaction of L-cysteine with N-benzyl-L-proline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to form the thioxo group.
科学研究应用
N-(5-Thioxo-L-prolyl)-L-cysteine has been widely used in scientific research as a chelating agent to study the role of divalent metal ions in biological systems. It has been used in a variety of applications, including cell culture, biochemistry, and pharmacology. N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to be a potent inhibitor of metalloproteases, which are enzymes that require metal ions for their activity. It has also been used to study the role of zinc in insulin signaling and the role of copper in angiogenesis.
属性
CAS 编号 |
148076-52-2 |
|---|---|
产品名称 |
N-(5-Thioxo-L-prolyl)-L-cysteine |
分子式 |
C8H12N2O3S2 |
分子量 |
248.3 g/mol |
IUPAC 名称 |
(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1 |
InChI 键 |
GRRYKTAZNOFTOA-WHFBIAKZSA-N |
手性 SMILES |
C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
规范 SMILES |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
同义词 |
5-thioxoprolylcysteine N-(5-thioxo-L-prolyl)-L-cysteine P 1507 P-1507 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



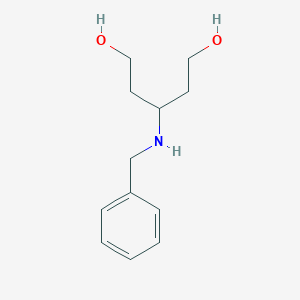
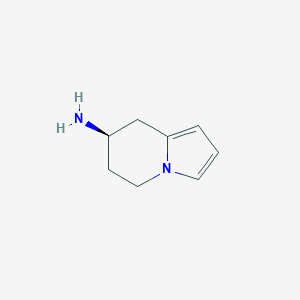
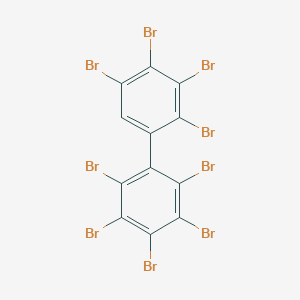
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
